molecular formula C9H4BrNO3 B1410652 2-Bromo-5-cyano-4-formylbenzoic acid CAS No. 1804381-20-1

2-Bromo-5-cyano-4-formylbenzoic acid

Cat. No.: B1410652
CAS No.: 1804381-20-1
M. Wt: 254.04 g/mol
InChI Key: UPECTODEFWXYDF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR : The proton NMR spectrum (predicted using analogs in ) would exhibit distinct signals:

  • A singlet at δ 10.2–10.5 ppm for the formyl proton (-CHO).
  • A broad peak at δ 12.5–13.0 ppm for the carboxylic acid proton (-COOH).
  • Aromatic protons in the deshielded region (δ 7.5–8.5 ppm ) due to electron-withdrawing substituents. For example, the proton adjacent to bromine (position 2) appears downfield (~δ 8.2 ppm), while the proton near the cyano group (position 5) resonates at ~δ 7.8 ppm .

¹³C NMR : Key signals include:

  • δ 165–170 ppm for the carboxylic acid carbonyl.
  • δ 190–195 ppm for the formyl carbonyl.
  • δ 115–120 ppm for the cyano carbon.
  • Aromatic carbons between δ 120–140 ppm , with the carbon bearing bromine (C2) at ~δ 130 ppm .

Infrared (IR) Spectroscopy

IR spectra reveal characteristic stretches:

  • ~1700 cm⁻¹ : Strong absorption for the carboxylic acid (C=O) and formyl (C=O) groups.
  • ~2240 cm⁻¹ : Sharp peak for the cyano group (-C≡N).
  • ~2500–3300 cm⁻¹ : Broad band for O-H stretching in the carboxylic acid .

Table 2: Key IR absorptions

Functional group Wavenumber (cm⁻¹)
-COOH (C=O) 1680–1700
-CHO (C=O) 1700–1720
-C≡N 2240–2260
O-H (carboxylic) 2500–3300

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak at m/z 254 (C₉H₄BrNO₃⁺), with fragmentation patterns including:

  • Loss of COOH (m/z 208 , [M-46]⁺).
  • Cleavage of the Br substituent (m/z 175 , [M-79]⁺).
  • A prominent cyano group fragment at m/z 26 (CN⁻) .

X-ray Crystallography and Solid-State Properties

While experimental crystallographic data for this compound is not directly reported, analogs with similar substituents (e.g., 2-bromo-5-cyanobenzoic acid ) exhibit a planar aromatic ring system. Key inferred solid-state properties include:

  • Hydrogen-bonding networks between carboxylic acid groups, forming dimers.
  • Halogen bonding between bromine and electron-rich regions of adjacent molecules.
  • Crystal packing influenced by dipole-dipole interactions from polar groups (-CN, -CHO) .

Table 3: Predicted crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.2 Å, b = 5.8 Å, c = 12.1 Å
Density ~1.8 g/cm³

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Electrostatic potential surfaces show electron-deficient regions near bromine and the cyano group, making the aromatic ring highly electrophilic.
  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity. The LUMO is localized on the formyl and cyano groups, while the HOMO resides on the aromatic π-system .
  • Natural Bond Orbital (NBO) analysis : Strong conjugation between the carboxylic acid and adjacent substituents, stabilizing the molecule through resonance .

Table 4: Computed electronic properties

Property Value
HOMO energy -6.8 eV
LUMO energy -2.6 eV
Dipole moment ~5.2 Debye
Partial charges Br: -0.15, CHO: +0.25

Properties

IUPAC Name

2-bromo-5-cyano-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)5(3-11)1-7(8)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECTODEFWXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Related Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives often involves halogenation, cyanation, and formylation reactions. For instance, the preparation of 5-cyano-2-formylbenzoic acid involves a Br/Li exchange reaction followed by formylation with DMF using continuous flow-flash chemistry, which is efficient for scale-up synthesis.

Preparation of Halogenated Benzoic Acids

Halogenated benzoic acids, such as 2-halogen-5-bromobenzoic acid , can be synthesized through bromination reactions using NBS in the presence of sulfuric acid. This method is environmentally friendly and suitable for industrial production.

Challenges and Considerations

  • Regioselectivity : Achieving the correct regiochemistry (i.e., the specific positions of the bromo, cyano, and formyl groups) can be challenging and may require careful selection of starting materials and reaction conditions.
  • Safety and Environmental Impact : The choice of solvents and reagents should prioritize safety and environmental sustainability, as seen in the development of greener synthesis methods for related compounds.

Data and Research Findings

While specific data for 2-bromo-5-cyano-4-formylbenzoic acid is limited, related compounds provide insights into potential synthesis strategies:

Compound Synthesis Method Yield/Conditions
5-Cyano-2-formylbenzoic acid Br/Li exchange, formylation with DMF High yield, continuous flow-flash chemistry
2-Halogen-5-bromobenzoic acid Bromination with NBS and sulfuric acid High yield, environmentally friendly conditions

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in the presence of a suitable solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include azido or cyano derivatives.

    Reduction: Products include primary amines or alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-Bromo-5-cyano-4-formylbenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-formylbenzoic acid involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyano and formyl groups can undergo nucleophilic addition and reduction reactions. These interactions allow the compound to be used in the synthesis of a wide range of chemical products.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-2,4-difluorobenzoic Acid (CAS Not Specified)

  • Substituents : Bromo (position 5), fluorine (positions 2 and 4), carboxylic acid.
  • Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile in aqueous sulfuric acid, yielding 93–99% purity .
  • Key Differences: Fluorine substituents increase electronegativity but lack the electron-withdrawing strength of the target compound’s cyano and formyl groups. The absence of a formyl group reduces reactivity toward nucleophilic additions.
  • Applications : Widely used in agrochemical and pharmaceutical intermediates .

2-Amino-5-Bromobenzoic Acid

  • Substituents: Amino (position 2), bromo (position 5), carboxylic acid.
  • Structural Insights: DFT studies reveal tautomerism influenced by the amino group’s electron-donating effects, contrasting with the target’s electron-withdrawing cyano group . Bond length deviations in tautomers (e.g., T1 vs. T2) suggest reduced stability compared to the target’s rigid formyl-substituted structure .
  • Key Differences: The amino group lowers acidity (higher pKa) relative to the target’s cyano substituent.

2-Amino-5-bromo-4-methoxybenzoic Acid (CAS 169045-04-9)

  • Substituents: Amino (position 2), bromo (position 5), methoxy (position 4), carboxylic acid.
  • Similarity Score : 0.97 to the target compound .
  • Key Differences : Methoxy (electron-donating) at position 4 versus formyl (electron-withdrawing) in the target. This reduces acidity and alters solubility—methoxy increases lipophilicity, whereas formyl enhances polarity.

Methyl 4-Amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4)

  • Substituents: Amino (position 4), bromo (position 5), methoxy (position 2), ester.
  • Similarity Score : 0.83 .
  • Key Differences : The ester group reduces acidity and increases lipophilicity compared to the carboxylic acid in the target. This limits use in aqueous-phase reactions.

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4) Carboxylic acid High-purity agrochemical intermediate
2-Amino-5-Bromobenzoic Acid NH₂ (2), Br (5) Carboxylic acid, amino DFT-studied tautomerism
2-Amino-5-bromo-4-methoxybenzoic acid NH₂ (2), Br (5), OMe (4) Carboxylic acid, methoxy High structural similarity (0.97)
Methyl 4-amino-5-bromo-2-methoxybenzoate NH₂ (4), Br (5), OMe (2) Ester, amino, methoxy Lipophilic ester derivative (0.83 similarity)

Discussion of Key Differences

  • Acidity: The target’s electron-withdrawing groups (Br, CN, CHO) lower pKa significantly compared to amino- or methoxy-substituted analogs .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., condensation reactions), unlike fluorine or methoxy substituents.
  • Synthesis Complexity: Introducing cyano and formyl groups likely requires sequential reactions (e.g., bromination → formylation → cyanation), contrasting with simpler halogenation routes for fluorine-substituted analogs .

Biological Activity

2-Bromo-5-cyano-4-formylbenzoic acid is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of bromine, cyano, and formyl functional groups suggests that this compound may exhibit significant biological activity, particularly in antimicrobial and anticancer research. This article reviews the current literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure :

  • IUPAC Name : this compound
  • Molecular Formula : C10H6BrN O3
  • Molecular Weight : 272.06 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Bromination : Introduction of the bromine atom at the 2-position.
  • Cyano Group Addition : Incorporation of the cyano group at the 5-position through nucleophilic substitution.
  • Formyl Group Introduction : Formation of the formyl group at the 4-position via oxidation reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of benzoic acids, including those similar to this compound. The following table summarizes relevant findings regarding antimicrobial efficacy:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Growth Inhibition Zone (mm)
This compoundStaphylococcus aureus50 µg/mL9 mm
This compoundBacillus subtilis100 µg/mL8 mm

These results indicate that this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, which is significant for potential therapeutic applications.

Anticancer Activity

In vitro studies have suggested that compounds with similar structural features can inhibit cancer cell proliferation. For example, derivatives containing cyano and formyl groups have shown promise in targeting specific cancer cell lines by inducing apoptosis through various mechanisms such as:

  • Inhibition of Cell Cycle Progression : Compounds may interfere with cell cycle regulators.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Receptor Modulation : Cyano and formyl groups can influence receptor interactions, potentially modulating signaling pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of benzoic acid derivatives demonstrated that compounds with similar functional groups exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives could reduce cell viability significantly, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-cyano-4-formylbenzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A stepwise approach is recommended:

  • Bromination : Introduce bromine at the 2-position via electrophilic aromatic substitution using FeBr₃ as a catalyst under anhydrous conditions .
  • Formylation : Use Vilsmeier-Haack formylation (POCl₃/DMF) to install the aldehyde group at the 4-position, ensuring controlled temperature (0–5°C) to avoid over-oxidation .
  • Cyanation : Convert a precursor hydroxyl or nitro group to a nitrile via Sandmeyer reaction or nucleophilic substitution with CuCN/KCN .
    • Key Considerations : Monitor intermediates via HPLC or TLC. Optimize solvent polarity (e.g., DMF for cyanation) to stabilize intermediates and reduce side reactions .

Q. How can spectroscopic data (NMR, IR) be interpreted to resolve ambiguities in the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm) should show splitting patterns consistent with adjacent substituents (e.g., deshielding by bromine and cyano groups) .
  • IR : Confirm the presence of C≡N (2200–2250 cm⁻¹) and C=O (1700–1750 cm⁻¹ for carboxylic acid; 1650–1700 cm⁻¹ for aldehyde) .
  • Validation : Cross-reference with computational predictions (DFT) for chemical shifts and vibrational modes .

Advanced Research Questions

Q. How do competing electronic effects (e.g., electron-withdrawing cyano and formyl groups) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromine atom at the 2-position is activated for palladium-catalyzed coupling due to electron withdrawal by the cyano and formyl groups. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C) .
  • Challenges : Steric hindrance from substituents may reduce coupling efficiency. Employ bulky ligands (e.g., SPhos) to enhance selectivity .
  • DFT Analysis : Calculate Fukui indices to predict reactive sites. Exact exchange functionals (e.g., B3LYP) are critical for accurate frontier orbital analysis .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms or hydrogen-bonding networks for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELX software for structure refinement .
  • Hydrogen Bonding : The carboxylic acid group typically forms dimeric O─H···O interactions, while the aldehyde may participate in weak C─H···O bonds. Compare bond lengths and angles to DFT-optimized geometries .

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of this compound?

  • Methodological Answer :

  • Controlled Atmosphere : Use nitrogen purge to limit oxidation of the aldehyde group.
  • Heating Rate : Slow ramp rates (5°C/min) reduce thermal stress. Monitor mass loss events (TGA) and correlate with DSC endotherms to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Experimental Replication : Test solubility in DMSO, DMF, and acetonitrile under standardized conditions (25°C, 24 hr equilibration).
  • Computational Insight : Calculate Hansen solubility parameters (δD, δP, δH) using COSMO-RS models to predict solvent compatibility .
  • Documentation : Report detailed solvent purity, equilibration time, and agitation method to ensure reproducibility .

Applications in Advanced Research

Q. How can this compound serve as a precursor for synthesizing heterocyclic scaffolds with biological relevance?

  • Methodological Answer :

  • Cyclization Reactions : Use the aldehyde and cyano groups to form imidazoles or pyridines via condensation with amines. For example, react with hydrazine to generate pyrazole derivatives .
  • Biological Screening : Evaluate antimicrobial activity against Gram-negative/-positive bacteria (MIC assays) or cytotoxicity via MTT tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-cyano-4-formylbenzoic acid
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2-Bromo-5-cyano-4-formylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.